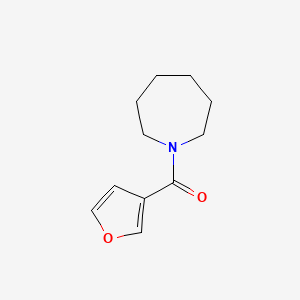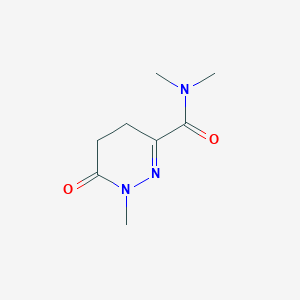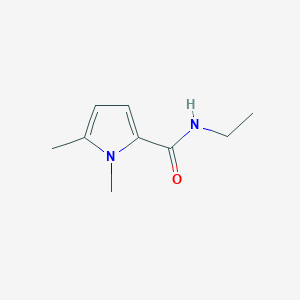
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of pharmacological properties, and its unique chemical structure makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with proteins and enzymes involved in the regulation of inflammation, cell growth, and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide are diverse and depend on the specific application. This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide in lab experiments include its well-defined chemical structure and its ability to exhibit a wide range of pharmacological activities. However, the limitations of using this compound include the complex synthesis method required to produce it and the lack of a complete understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored.
Métodos De Síntesis
The synthesis of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the preparation of the starting material, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method used for this compound has been optimized over the years, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
The scientific research application of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is primarily focused on its potential as a drug candidate. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-3-6-16-14(18)12-7-10-4-5-11(15)8-13(10)17-9(12)2/h3-5,7-8H,1,6H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKTOKQUGMLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)

![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)


![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
